1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Description
Properties
IUPAC Name |
diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-4-17-11(13)10(12(14)18-5-2)6-7-16-9-8-15-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKAMFBDQKRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate typically involves functionalizing diethyl malonate at the 2-position with an appropriate alkyl or substituted alkyl group. The key step is the alkylation or substitution at the methylene carbon between the two ester groups.
- Starting Material: Diethyl malonate or 2-halo-substituted diethyl malonate derivatives.
- Functionalization: Introduction of the 2-[2-(2-methoxyethoxy)ethyl] substituent via nucleophilic substitution or alkylation.
Preparation of 2-Halo-Substituted Diethyl Malonate Intermediates
A crucial intermediate in the synthesis of various substituted diethyl malonates is the 2-halo-substituted diethyl malonate, which can be prepared by halogenation of diethyl malonate.
- Halogenation Reaction: Diethyl malonate reacts with halogens such as bromine or chlorine to yield diethyl 2-bromomalonate, diethyl 2,2-dibromomalonate, diethyl 2-chloromalonate, or diethyl 2,2-dichloromalonate.
- Reaction Conditions: Typically performed under controlled temperatures with stoichiometric halogen amounts to avoid over-halogenation.
- Reference: Organic Syntheses, Vol. 7, p. 34 (1972); JP27004157 (1952) describe these halogenation methods in detail.
Alkylation Using 2-Halo-Substituted Diethyl Malonate
The substitution of the 2-halo group by nucleophiles is a preferred route to introduce complex substituents such as 2-(2-methoxyethoxy)ethyl groups.
- Nucleophilic Substitution: Reaction of 2-halo-substituted diethyl malonate with nucleophiles containing the desired substituent.
- Solvents: Methanol, ethanol, 1-propanol, isopropyl alcohol, acetonitrile, or mixtures thereof.
- Catalysts: Organic acids such as acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid can catalyze the reaction.
- Temperature: Typically ranges from 10°C to 80°C, with optimal yields often observed between 20°C and 70°C.
- Addition Method: Slow dropwise addition of the 2-halo-substituted diethyl malonate to the nucleophile solution enhances control and yield.
- Reference: WO 2017/087323 describes analogous processes for related compounds, emphasizing the avoidance of hazardous oxidation steps by using 2-halo-substituted diethyl malonates directly.
Alternative Preparation via Ethoxy Methylenediethyl Malonate Intermediate
Another synthetic approach involves the preparation of ethoxy methylene diethyl malonate derivatives, which can be further functionalized to yield complex diethyl malonates.
- Step 1: Reaction of diethyl malonate with ethyl formate or carbon monoxide in the presence of an alcohol alkali metal salt and catalyst in a pressure vessel to form ethoxy methylenediethyl malonate.
- Step 2: Acid-catalyzed reaction of the intermediate with ethanol.
- Step 3: Filtration and distillation under reduced pressure to isolate the ethoxy methylenediethyl malonate.
- Potential for Further Functionalization: This intermediate can be used for subsequent alkylation or substitution to introduce the 2-[2-(2-methoxyethoxy)ethyl] group.
- Reference: CN112898152A provides a detailed method for synthesizing ethoxy methylene diethyl malonate derivatives, which can be adapted for the target compound.
Summary Data Table of Preparation Methods
Research Findings and Considerations
- Avoidance of Hazardous Oxidation: Traditional synthesis involving oxidation of diethyl malonate to diethyl ketomalonate is hazardous and prone to side reactions. Using 2-halo-substituted diethyl malonate intermediates circumvents this issue, improving safety and yield.
- Catalyst Selection: Organic acids such as acetic acid are effective and mild catalysts, promoting substitution without harsh conditions.
- Solvent Effects: Polar protic solvents like ethanol and methanol facilitate nucleophilic substitution reactions and improve solubility of reactants.
- Temperature Control: Maintaining moderate temperatures (20–70°C) balances reaction rate and selectivity, minimizing side reactions.
- Scalability: The described methods are suitable for scale-up due to relatively mild conditions and avoidance of hazardous reagents.
- Purity: The processes yield high-purity products without requiring complex purification steps, enhancing industrial viability.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Substitution: The methoxyethoxyethyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form aldehydes or ketones and reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Diethyl malonate and 2-(2-methoxyethoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols.
Scientific Research Applications
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations through its ester and ether functional groups. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or hydrolysis .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Comparative Physicochemical Properties
- Polarity and Solubility: The target compound’s methoxyethoxyethyl substituent enhances polarity, making it more soluble in polar solvents (e.g., ethanol, acetone) compared to analogs like Diethyl Isobutylmalonate, which is hydrophobic . Diethyl 2-phthalimidomalonate exhibits intermediate polarity due to its aromatic phthalimido group but lower solubility than the target compound .
- Reactivity: Bromine in Diethyl (6-bromohexyl)malonate enables nucleophilic substitution (e.g., Suzuki coupling), whereas the target compound’s ether group is less reactive . The chloromethylene group in increases acidity of α-hydrogens, facilitating enolate formation, unlike the target’s ether chain .
Thermal Stability :
- Branched analogs like 1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate exhibit higher thermal stability due to steric protection of the ester groups .
Biological Activity
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is a derivative of malonic acid and is characterized by the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 256.33 g/mol
Research indicates that compounds similar to 1,3-diethyl derivatives often exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many diethyl malonate derivatives are known to inhibit enzymes involved in metabolic pathways. For instance, some studies highlight their role as inhibitors of HIV reverse transcriptase and integrase .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Antiviral Activity
A study focusing on related malonic acid derivatives showed promising results against HIV. The synthesized compounds exhibited significant inhibition of HIV replication in vitro, with one compound demonstrating an EC50 value of 8.4 µM . This suggests that this compound may also possess antiviral properties.
Cytotoxicity and Safety Profile
In vitro evaluations are crucial for assessing the safety profile of new compounds. For instance, related compounds have been tested for cytotoxicity against various cell lines. Results indicated that certain derivatives had low cytotoxicity at concentrations up to 10 µM, making them potential candidates for further development .
Anti-inflammatory Activity
The compound's role in modulating inflammatory responses was highlighted in a study where it was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells . Such findings suggest its potential utility in managing conditions characterized by excessive inflammation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on HIV Inhibition | Evaluate antiviral activity | Compound demonstrated 55.20% inhibition at 10 µM; EC50 = 8.4 µM |
| Cytotoxicity Assessment | Determine safety profile | Low cytotoxicity observed at concentrations up to 10 µM |
| Inflammatory Response Modulation | Assess anti-inflammatory effects | Significant reduction in TNF-α and IL-6 levels in treated cells |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps include:
- Using propanedioic acid derivatives as starting materials.
- Introducing the 2-(2-methoxyethoxy)ethyl group through alkylation or etherification under anhydrous conditions (e.g., using NaH as a base in THF).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Critical parameters: Reaction temperature (40–60°C), stoichiometric control of ethylating agents, and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. What safety protocols are essential for handling this compound given its GHS classification?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (GHS H319: eye irritation; H315: skin irritation) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm ester/ether linkages via ¹H NMR (δ 1.2–1.4 ppm for ethyl groups; δ 3.4–3.6 ppm for methoxy and ether protons) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (expected m/z: calculated for C₁₄H₂₄O₇) .
Advanced Research Questions
Q. How do the ether and ester functionalities of this compound influence its utility in drug delivery systems?
- Methodological Answer :
- Solubility Enhancement : The methoxyethoxyethyl group improves hydrophilicity, enabling encapsulation of hydrophobic drugs (e.g., paclitaxel) via micelle formation. Conduct dynamic light scattering (DLS) to assess nanoparticle size (target: 50–200 nm) .
- Controlled Release : Hydrolytic stability of the ester linkage under physiological pH (tested via in vitro PBS buffer at 37°C) allows sustained drug release. Monitor degradation via LC-MS over 24–72 hours .
Q. How can contradictions in reported physicochemical properties (e.g., logP, solubility) be resolved experimentally?
- Methodological Answer :
- LogP Determination : Use shake-flask method with octanol/water partitioning. Compare experimental values with computational predictions (e.g., XlogP from PubChem) to identify discrepancies .
- Solubility Profiling : Perform phase-solubility studies in buffers (pH 1.2–7.4) and polar aprotic solvents (DMSO, DMF). Address inconsistencies by validating experimental conditions (e.g., temperature control ±0.5°C) .
Q. What computational approaches are suitable for predicting reactivity in ionic liquid electrolytes?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to evaluate electron density around ester groups, which affects ionic conductivity .
- Molecular Dynamics (MD) Simulations : Simulate interactions with magnesium ions in IL electrolytes (e.g., [NTf₂]⁻ anions) to assess stability. Use LAMMPS with OPLS-AA force field parameters .
Data Contradiction Analysis
Q. How should researchers address incomplete toxicological data for this compound?
- Methodological Answer :
- In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values. Compare with structurally similar compounds (e.g., diethyl malonate derivatives) .
- Read-Across Strategies : Use OECD QSAR Toolbox to predict acute oral toxicity (LD₅₀) based on analogs with validated data (e.g., ethyl 2-cyanoethyl malonate, CAS 17216-62-5) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
